5-methoxyisoquinoline-3-carboxylic Acid
Description
Contextualization within Isoquinoline (B145761) Scaffold Research
The isoquinoline scaffold is a fundamental structural motif found in a vast number of natural products, most notably alkaloids like morphine, codeine, and berberine (B55584). thieme-connect.denih.gov In the realm of medicinal chemistry, the isoquinoline nucleus is considered a "privileged scaffold". nih.govrsc.org This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. The unique arrangement of its nitrogen atom and fused aromatic ring allows for diverse interactions with biological macromolecules.
Research into isoquinoline derivatives is extensive, driven by their wide range of pharmacological activities. nih.govnih.gov Synthetic organic chemists have developed numerous methods for constructing and functionalizing the isoquinoline core, aiming to create analogs with improved potency, selectivity, and pharmacokinetic properties. rsc.orgacs.org The exploration of derivatives with various substituents at different positions, such as the C-1, C-3, and C-4 positions, is a central theme in this field of research. rsc.org Therefore, 5-methoxyisoquinoline-3-carboxylic acid represents a specific example within this broad and active area of investigation, where the focus is on understanding how the methoxy (B1213986) and carboxylic acid substituents modulate the chemical and biological properties of the parent isoquinoline scaffold.
Significance of Isoquinoline Carboxylic Acid Derivatives in Chemical Biology
The incorporation of a carboxylic acid group onto the isoquinoline scaffold gives rise to isoquinoline carboxylic acid derivatives, a subclass with significant applications in chemical biology and drug discovery. The carboxylic acid moiety can act as a key pharmacophore, a part of a molecule responsible for its biological activity, by participating in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.
For instance, isoquinoline-3-carboxylic acid has been utilized as a building block in the design of novel anti-tumor agents. nih.gov In one study, multiple isoquinoline-3-carboxylic acid units were conjugated to a central scaffold to create a compound with significant therapeutic efficacy and low systemic toxicity in preclinical models. nih.gov Furthermore, reduced forms of isoquinoline carboxylic acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), are recognized as constrained analogs of the amino acid phenylalanine. rsc.org This structural mimicry allows for their incorporation into peptides to induce specific conformations, making them valuable tools in peptidomimetic research. Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have also been synthesized and shown to possess free-radical scavenging and enzyme inhibitory activities. nih.gov These examples underscore the strategic importance of the carboxylic acid group in defining the biological profile of isoquinoline derivatives.
Overview of Academic Research Trajectories for Methoxyisoquinoline Systems
The presence of methoxy groups on the isoquinoline ring is a common feature in many biologically active natural and synthetic compounds. science.gov Research on methoxyisoquinoline systems often focuses on how the number and position of these electron-donating groups influence the molecule's properties and biological activity.
A significant portion of research has been dedicated to 6,7-dimethoxyisoquinoline (B95607) derivatives, as this substitution pattern is found in numerous alkaloids with diverse pharmacological effects. mdpi.commdpi.com For example, tetrahydroisoquinoline derivatives with this methoxy pattern have been investigated for a wide range of biological activities, including antitumor and anti-inflammatory properties. nuph.edu.ua The synthesis of these compounds often involves classical methods like the Bischler–Napieralski or Pictet–Spengler reactions. mdpi.com
Research also extends to other methoxy substitution patterns. For instance, the synthesis of 6-methoxy-1H-benz[de]isoquinoline-2[3H]-dione has been a subject of study. science.gov The investigation into compounds like this compound is part of a broader effort to systematically explore the chemical space of methoxy-substituted isoquinolines. The goal is to establish structure-activity relationships (SAR), which correlate specific substitution patterns with particular biological effects. This systematic approach allows researchers to fine-tune the molecular architecture to achieve desired therapeutic outcomes, contributing to the development of new and more effective drugs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-methoxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-7-6-12-9(11(13)14)5-8(7)10/h2-6H,1H3,(H,13,14) |
InChI Key |
BVRREBRHBJBALR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CN=C(C=C21)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methoxyisoquinoline 3 Carboxylic Acid
Direct and Convergent Synthetic Routes
Convergent synthesis strategies aim to construct complex molecules from several independently prepared fragments that are combined in the final stages of the synthesis. This approach is often more efficient than linear synthesis, where the molecule is built step-by-step. For isoquinoline (B145761) derivatives, palladium-catalyzed multicomponent reactions exemplify a convergent approach.
Multi-Step Total Synthesis Approaches
Traditional multi-step syntheses remain fundamental for constructing the isoquinoline core, often relying on classical named reactions that build the heterocyclic ring from acyclic precursors. These methods, while sometimes requiring more steps, offer robust and well-established pathways to the target scaffold.
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. This process typically involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline intermediate. nih.gov This intermediate is subsequently oxidized to the aromatic isoquinoline ring. For the synthesis of 5-methoxyisoquinoline-3-carboxylic acid, this would involve starting with a suitably substituted phenethylamine, followed by acylation and cyclization, and subsequent functional group manipulation to install the carboxylic acid at the C3 position.
Another classic route is the Pomeranz–Fritsch reaction , which involves the acid-catalyzed cyclization of a benzylaminoacetal. mdpi.com A modification of this, the Pomeranz–Fritsch–Bobbitt cyclization, is a key method for producing 1,2,3,4-tetrahydroisoquinolines, which can be precursors to fully aromatized isoquinolines. mdpi.comnih.gov A sequence combining the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization has been shown to be a convenient method for the synthesis of tetrahydroisoquinoline-1-carboxylic acids, which are structurally related analogues. researchgate.net
These multi-step approaches, while longer, provide a high degree of control over substituent placement and are integral to the total synthesis of complex natural products containing the isoquinoline nucleus. nih.gov
Catalytic Strategies in Isoquinoline Synthesis (e.g., Palladium-Mediated Coupling)
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct heterocyclic frameworks with high efficiency and selectivity. researchgate.net Palladium-catalyzed reactions, in particular, have emerged as powerful tools for isoquinoline synthesis through C-H activation and cross-coupling strategies. nih.gov
One prominent method is the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with alkynes or allenes. mdpi.com In this approach, a palladium catalyst facilitates the activation of an ortho C-H bond on the benzamide (B126) ring, which then undergoes annulation with a coupling partner like an alkyne to construct the isoquinoline ring system. This strategy is characterized by its high regioselectivity and broad applicability. mdpi.com
Another key palladium-catalyzed method is the α-arylation of ketones . This reaction involves the coupling of a ketone enolate with an aryl halide. nih.gov The sequential palladium-catalyzed α-arylation and cyclization provides a general and convergent approach to a wide array of substituted isoquinolines and their corresponding N-oxides. nih.gov This methodology is notable for its tolerance of both electron-rich and electron-deficient moieties, allowing for the synthesis of diverse isoquinoline structures. nih.gov
Below is a table summarizing key catalytic strategies for isoquinoline synthesis.
| Catalytic Strategy | Catalyst/Reagents | Starting Materials | Key Features | Reference |
| C–H Activation/Annulation | Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-methoxybenzamides, 2,3-allenoic acid esters | High regioselectivity, mild conditions | mdpi.com |
| α-Arylation of Ketones | Palladium catalyst / Ligand | Ketone enolates, ortho-functionalized aryl halides | Convergent, tolerates diverse functional groups | rsc.orgnih.gov |
| Larock Isoquinoline Synthesis | Pd(OAc)₂ / Walphos Ligand | N-tert-butyl-o-(1-alkynyl)benzaldimines | Provides access to 3,4-disubstituted isoquinolines | acs.org |
| C−H/N−N Bond Activation | Ruthenium catalyst | N-Cbz hydrazone, internal alkynes | Oxidant-free, microwave-assisted | researchgate.net |
Enantioselective and Stereoselective Synthesis of Chiral Analogues
While this compound itself is achiral, the synthesis of its chiral analogues, particularly 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is of significant interest in medicinal chemistry as they are constrained analogues of phenylalanine. rsc.org
Significant progress has been made in the enantioselective catalytic synthesis of axially chiral isoquinolines. The first asymmetric Larock isoquinoline synthesis was developed using a Pd(OAc)₂/Walphos catalyst system, affording axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivities (up to 97.5:2.5 er). acs.org
For chiral tetrahydroisoquinoline carboxylic acids, chemo-enzymatic methods offer a highly efficient route. A D-amino acid oxidase from Fusarium solani has been used for the kinetic resolution of racemic 1- and 3-carboxyl substituted tetrahydroisoquinolines, yielding the (S)-enantiomers with excellent enantiomeric excess (ee >99%). aiche.org Furthermore, a one-pot deracemization process, combining the D-amino acid oxidase with a reducing agent like ammonia-borane, has achieved conversions of >98% with >99% ee. aiche.org This enzymatic approach provides a novel and general method for producing enantiomerically pure tetrahydroisoquinoline carboxylic acids on a preparative scale. aiche.org
Green Chemistry Principles and Sustainable Synthetic Approaches
In response to growing environmental concerns, the integration of green chemistry principles into synthetic design has become a critical goal. rsc.org Traditional methods for isoquinoline synthesis often require harsh conditions, toxic solvents, and precious transition-metal catalysts. niscpr.res.inrsc.org
Recent innovations focus on developing more sustainable methodologies. This includes the use of benign solvents and recyclable catalytic systems . rsc.org For instance, a novel and green synthesis of isoquinolines has been developed using a Ru(II)/PEG-400 catalyst system. niscpr.res.in Polyethylene glycol (PEG-400) serves as a biodegradable and recyclable solvent, and the homogeneous catalyst can be recovered and reused. niscpr.res.in Similarly, rhodium(III)-catalyzed C‒H activation and annulation reactions have been successfully performed in biomass-derived ethanol (B145695) at room temperature, eliminating the need for external oxidants. chemistryviews.org
The use of energy-efficient processes is another tenet of green chemistry. The effectiveness of ultrasound, a source of green energy, has been demonstrated in accessing isoquinolin-1(2H)-one derivatives via a sequential two-step reaction in a single pot. researchgate.net Additionally, the replacement of rare and precious metals like palladium and rhodium with earth-abundant 3d-transition metals (e.g., cobalt, iron, copper) is an active area of research to improve the long-term sustainability of these synthetic methods. researchgate.net
| Green Chemistry Approach | Methodology | Advantages | Reference |
| Recyclable Catalyst/Solvent | Ru(II) catalyst in PEG-400 | Biodegradable solvent, reusable catalyst system, high atom economy | niscpr.res.in |
| Benign Solvent | Rh(III)-catalyzed C-H activation in ethanol | Use of biomass-derived solvent, mild room temperature conditions | chemistryviews.org |
| Energy Efficiency | Ultrasound-assisted synthesis | Reduced reaction times, energy-efficient process | researchgate.net |
| Earth-Abundant Metals | Use of 3d-transition metals (Fe, Co, Cu) | Reduces reliance on scarce precious metals like palladium | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 5 Methoxyisoquinoline 3 Carboxylic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Core
The isoquinoline nucleus is an aromatic heterocyclic system that can undergo both electrophilic and nucleophilic substitution reactions. The outcome of these reactions on 5-methoxyisoquinoline-3-carboxylic acid is governed by the electronic effects of the methoxy (B1213986) and carboxylic acid substituents.
Electrophilic Aromatic Substitution (SEAr):
The isoquinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring, particularly the pyridinic portion. wikipedia.org However, the presence of the 5-methoxy group, a powerful electron-donating group, activates the benzenoid ring towards electrophilic attack. Conversely, the 3-carboxylic acid group is an electron-withdrawing group and deactivates the pyridinic ring.
The methoxy group directs incoming electrophiles to the ortho and para positions. In this case, the C6 and C8 positions are ortho to the methoxy group, and the C7 position is para. The carboxylic acid group directs to the meta position, which would be the C7 position relative to the C3 position. The combined effect suggests that electrophilic substitution is most likely to occur on the benzenoid ring, with the C8 position being sterically accessible and activated by the methoxy group. Nitration of isoquinolines often occurs at the C5 position, but the presence of a methoxy group can alter this regioselectivity. thieme-connect.de
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Methoxy-8-nitroisoquinoline-3-carboxylic acid |
| Halogenation | Br₂, FeBr₃ | 8-Bromo-5-methoxyisoquinoline-3-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 8-Acyl-5-methoxyisoquinoline-3-carboxylic acid |
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is less common on electron-rich aromatic rings unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups. libretexts.org In this compound, the pyridinic part of the isoquinoline core is more susceptible to nucleophilic attack due to the electron-withdrawing nitrogen atom. The carboxylic acid group at C3 further deactivates this ring for electrophilic attack but can activate it for nucleophilic attack, particularly at the C1 and C4 positions. However, without a suitable leaving group, these reactions are generally difficult. If a halo-substituted derivative were used, nucleophilic substitution would become more feasible.
Reactivity Profiles of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group at the C3 position is a versatile functional group that readily undergoes reactions typical of carboxylic acids, most notably esterification and amidation. pearson.com These reactions proceed via nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com
Esterification:
The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com
Reaction Scheme: Esterification
Amidation:
Direct reaction of the carboxylic acid with an amine to form an amide is often challenging because the basic amine can deprotonate the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.orgopenstax.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. openstax.org These agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. openstax.org Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. libretexts.org
Table 2: Common Derivatization Reactions of the Carboxylic Acid Moiety
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | Methanol (B129727), H₂SO₄ | Methyl 5-methoxyisoquinoline-3-carboxylate |
| Amidation (via coupling agent) | Benzylamine, DCC | N-Benzyl-5-methoxyisoquinoline-3-carboxamide |
| Amidation (via acid chloride) | 1. SOCl₂ 2. Ammonia | 5-Methoxyisoquinoline-3-carboxamide |
Transformations Involving the 5-Methoxy Group
The 5-methoxy group, an ether linkage on the aromatic ring, can undergo specific transformations, with cleavage of the methyl-oxygen bond being the most common.
Demethylation:
Aryl methyl ethers can be cleaved to form the corresponding phenols. This demethylation can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). researchgate.net This reaction would convert the 5-methoxy group into a 5-hydroxy group, yielding 5-hydroxyisoquinoline-3-carboxylic acid. This transformation can be useful for further derivatization of the phenolic hydroxyl group or to study structure-activity relationships in a medicinal chemistry context.
Reaction Scheme: Demethylation
Chemo- and Regioselectivity in Derivatization Processes
When multiple reactive sites are present in a molecule, achieving chemo- and regioselectivity is a critical aspect of its derivatization. In this compound, the three main functional regions (isoquinoline core, carboxylic acid, methoxy group) exhibit different reactivities.
Chemoselectivity : The choice of reagents and reaction conditions determines which functional group reacts. For example, under standard Fischer esterification conditions (alcohol with an acid catalyst), the carboxylic acid will be selectively converted to an ester without affecting the methoxy group or the isoquinoline core. chemguide.co.uk Conversely, treatment with BBr₃ at low temperatures would selectively cleave the methoxy group without reacting with the carboxylic acid. researchgate.net
Regioselectivity : As discussed in section 3.1, electrophilic substitution on the isoquinoline core is highly regioselective. The activating, ortho, para-directing methoxy group at C5 strongly favors substitution at the C8 position over other positions on the benzenoid ring. The pyridinic ring is generally deactivated to electrophilic attack.
Careful planning of synthetic routes is necessary to achieve the desired derivatization. For instance, if a modification on the isoquinoline core is desired without affecting the carboxylic acid, the acid group might first be protected as an ester. Following the reaction on the core, the ester can be hydrolyzed back to the carboxylic acid.
Computational and Experimental Elucidation of Reaction Mechanisms
Understanding the mechanisms of the reactions involving this compound can be achieved through a combination of computational and experimental methods.
Computational Studies:
Density Functional Theory (DFT) is a powerful computational tool used to model chemical reactivity. nih.gov For this compound, DFT calculations can be used to:
Determine the electron density at various positions on the isoquinoline ring to predict the most likely sites for electrophilic and nucleophilic attack.
Model the transition states of potential reaction pathways to calculate activation energies. The pathway with the lowest activation energy is typically the most favored. masterorganicchemistry.com
Experimental Elucidation:
Mechanisms are experimentally investigated using various techniques:
Kinetic Studies : Measuring reaction rates under different conditions (e.g., varying reactant concentrations) can help determine the rate-determining step of a reaction.
Isotopic Labeling : Replacing an atom with one of its isotopes (e.g., ¹⁸O in an alcohol for esterification) can trace the path of atoms through a reaction, confirming bond-breaking and bond-forming steps. libretexts.org For example, in Fischer esterification, labeling the oxygen of the alcohol with ¹⁸O results in the isotope being incorporated into the ester, proving that the C-OH bond of the carboxylic acid is broken. libretexts.org
Intermediate Trapping : In some cases, reactive intermediates can be "trapped" by adding a specific reagent that reacts with the intermediate to form a stable, characterizable product.
By combining these computational and experimental approaches, a detailed understanding of the chemical reactivity and reaction mechanisms of this compound and its derivatives can be developed.
Derivatization and Analog Design Based on 5 Methoxyisoquinoline 3 Carboxylic Acid Scaffold
Synthesis of Ester, Amide, and Hydrazide Derivatives
The carboxylic acid group at the C-3 position is a prime site for derivatization. Standard organic synthesis protocols can be readily applied to convert this acidic functionality into esters, amides, and hydrazides, each offering distinct physicochemical properties that can influence a compound's biological activity, solubility, and metabolic stability. pressbooks.pubnih.gov
Ester Synthesis: Esterification of the carboxylic acid can be achieved through methods such as the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. youtube.com This allows for the introduction of a wide variety of alkoxy groups, from simple methyl or ethyl esters to more complex and bulky substituents.
Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be activated using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as N-hydroxysuccinimide (NHS), to facilitate reaction with a primary or secondary amine. nih.govnih.gov This reaction is highly efficient and allows for the coupling of the isoquinoline (B145761) scaffold to a vast array of amine-containing building blocks, including amino acids, peptides, and other pharmacophores. youtube.commdpi.com
Hydrazide Synthesis: Hydrazides are synthesized by reacting the carboxylic acid, or more commonly its corresponding ester, with hydrazine (B178648) hydrate. mdpi.com Another approach involves activating the carboxylic acid with a reagent like 1,1'-carbonyldiimidazole, followed by the addition of hydrazine. chemicalbook.com The resulting hydrazide can serve as a key intermediate for the synthesis of hydrazones by condensation with various aldehydes and ketones, further expanding the chemical diversity of the library. researchgate.neteurekaselect.commdpi.com
| Derivative Type | General Reaction | Key Reagents | Reference |
|---|---|---|---|
| Ester | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄) | youtube.com |
| Amide | Carboxylic Acid + Amine | Coupling agents (e.g., EDC, DCC), Additives (e.g., NHS) | nih.govnih.gov |
| Hydrazide | Carboxylic Acid/Ester + Hydrazine | Hydrazine hydrate, 1,1'-Carbonyldiimidazole | mdpi.comchemicalbook.com |
Functionalization at Various Positions of the Isoquinoline Ring System
Beyond the carboxylic acid group, the isoquinoline ring itself provides multiple sites for functionalization to modulate the electronic and steric properties of the molecule. Modern synthetic methods allow for the introduction of substituents at various positions, including C-1, C-4, and the benzo portion of the ring system. nih.govrsc.org Transition-metal-catalyzed reactions, such as C-H activation, have become powerful tools for the construction of functionalized isoquinolines. nih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions can be employed on halogenated or triflated isoquinoline precursors to introduce new aryl or alkynyl groups. nih.gov These modifications can significantly impact the molecule's interaction with biological targets.
Conjugation Strategies for Hybrid Molecule Synthesis
The synthesis of hybrid molecules, where two or more distinct pharmacophores are covalently linked, is a powerful strategy in drug design. The carboxylic acid of 5-methoxyisoquinoline-3-carboxylic acid is an ideal handle for conjugation. The most common strategy involves forming a stable amide bond with an amine-containing molecule. nih.gov This process typically requires the activation of the carboxyl group with a carbodiimide (B86325) reagent, such as EDC, which reacts to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate can then be readily displaced by a primary amine on the target molecule to form the desired conjugate. nih.gov This approach is widely used in bioconjugation to attach small molecules to proteins, peptides, or other biomolecules, potentially creating targeted therapies or novel vaccines. nih.govresearchgate.net
Design and Synthesis of Diverse Chemical Libraries
The development of diverse chemical libraries is fundamental to modern drug discovery, providing a broad collection of compounds for high-throughput screening. rjpbr.com The this compound scaffold is well-suited for diversity-oriented synthesis. scispace.com By combining the derivatization strategies for the carboxylic acid (Section 4.1) with various functionalization tactics for the isoquinoline ring (Section 4.2), a large and diverse library of analogs can be systematically generated. For example, a combinatorial approach could involve reacting a small set of functionalized isoquinoline cores with a large library of diverse alcohols (to create esters) or amines (to create amides). This parallel synthesis approach allows for the rapid exploration of the chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities. scispace.com
Structure-Activity Relationship (SAR) Studies Through Analog Synthesis
Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. By synthesizing and testing a series of structurally related analogs, researchers can determine which parts of a molecule are critical for its biological activity. drugdesign.org For quinoline (B57606) and isoquinoline carboxylic acid derivatives, SAR studies have identified several key structural regions that often influence activity. nih.govresearchgate.netnih.gov
These regions typically include:
The Carboxylic Acid Group: This group is often crucial for activity, potentially acting as a hydrogen bond donor/acceptor or a chelating group for metal ions in an enzyme's active site. nih.govresearchgate.net Its conversion to esters or amides can probe the importance of the acidic proton and its charge state.
Substituents on the Isoquinoline Ring: The nature, size, and position of substituents on both the benzene (B151609) and pyridine (B92270) portions of the isoquinoline ring can dramatically affect potency and selectivity. nih.gov For example, introducing bulky, hydrophobic groups at certain positions might enhance binding in a hydrophobic pocket of a target protein. nih.gov
The Methoxy (B1213986) Group: The methoxy group at the C-5 position can influence the molecule's electronics and conformation. Analogs where this group is removed, shifted, or replaced with other substituents (e.g., hydroxyl, halogen) can reveal its role in target binding.
Systematic synthesis of analogs, guided by these principles, allows for the construction of a detailed SAR map, which is invaluable for the rational design of more potent and selective compounds. drugdesign.orgresearchgate.net
| Structural Modification | Rationale for Analog Synthesis | Potential Impact on Activity | Reference |
|---|---|---|---|
| Modification of C-3 Carboxylic Acid (e.g., to ester, amide) | Investigate the role of the acidic proton and charge; explore new interactions. | May alter binding mode, cell permeability, and metabolic stability. | nih.govnih.gov |
| Variation of Substituents on Benzo Ring | Probe electronic and steric requirements in the binding site. | Can improve potency, selectivity, and pharmacokinetic properties. | nih.gov |
| Introduction of Groups at C-1 or C-4 | Explore new binding vectors and interactions within the target site. | May lead to significant gains in affinity and selectivity. | nih.govrsc.org |
| Modification of C-5 Methoxy Group | Determine the importance of this specific hydrogen bond acceptor/donor and its steric bulk. | Could reveal critical interactions or lead to improved selectivity. | researchgate.net |
Computational and Theoretical Chemistry Studies of 5 Methoxyisoquinoline 3 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)
No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) analysis, for 5-methoxyisoquinoline-3-carboxylic acid were found. Such a study would typically involve optimizing the molecule's geometry and calculating electronic properties. Key parameters derived from these calculations, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to understand the molecule's electronic behavior, reactivity, and kinetic stability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. However, specific values for this compound are not available in the reviewed literature.
Conformational Analysis and Energy Landscape Mapping
There is no available research on the conformational analysis or the mapping of the potential energy landscape for this compound. This type of study is essential for understanding the molecule's flexibility, identifying its most stable three-dimensional shapes (conformers), and determining the energy barriers between them. Such analyses are critical for predicting how the molecule might interact with biological targets.
Molecular Dynamics (MD) Simulations of Compound Systems
No published molecular dynamics (MD) simulation studies were identified for systems containing this compound. MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the compound and its complexes with other molecules, such as proteins or solvents. These simulations can reveal how the compound behaves in a dynamic biological environment.
Prediction of Spectroscopic Properties and Reactivity Parameters
While DFT and other quantum chemical methods are commonly used to predict spectroscopic properties (like IR, Raman, and NMR spectra) and various reactivity parameters, no studies have published these predictions for this compound. Such theoretical predictions are valuable as they can help interpret experimental spectroscopic data and provide a deeper understanding of the molecule's chemical reactivity at different sites.
Ligand-Target Docking and Binding Mode Predictions (Theoretical Aspects)
No specific molecular docking studies predicting the binding modes of this compound with any biological target have been published. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. These theoretical predictions are fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Advanced Spectroscopic and Crystallographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-methoxyisoquinoline-3-carboxylic acid. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecule's carbon-hydrogen framework.
In ¹H NMR, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–13 ppm, due to deshielding and hydrogen bonding. princeton.edulibretexts.org The protons on the aromatic isoquinoline (B145761) ring would resonate in the aromatic region (approximately 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the electron-donating methoxy (B1213986) group. The methoxy group itself would present as a sharp singlet further upfield, generally around 3.9-4.1 ppm.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carboxyl carbon is highly deshielded and typically appears in the 165–185 δ range. pressbooks.pub The carbon atoms of the isoquinoline ring would be found between approximately 115 and 160 ppm, while the methoxy carbon signal would be observed around 55-60 δ. spectrabase.com Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the structure by showing correlations between protons and carbons separated by two or three bonds, solidifying the assignment of the methoxy and carboxylic acid groups to the C5 and C3 positions, respectively. princeton.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 10.0 - 13.0 (broad singlet) | 165 - 185 |
| Isoquinoline Aromatic H's | 7.0 - 9.0 (multiplets) | 115 - 160 |
| OCH₃ | 3.9 - 4.1 (singlet) | 55 - 60 |
High-Resolution Mass Spectrometry (HRMS) and LC-MS Applications
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula, C₁₁H₉NO₃.
In mass spectrometry, the molecule would first be ionized, often forming a molecular ion (M⁺). The fragmentation pattern provides structural clues. For carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). libretexts.orgyoutube.com The stable aromatic isoquinoline ring would likely result in a prominent molecular ion peak. libretexts.org Further fragmentation of the isoquinoline core could involve the loss of HCN (27 mass units), a pattern observed in quinoline (B57606) derivatives. chempap.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing the purity of this compound in complex mixtures, identifying metabolites in biological studies, or monitoring reaction progress during its synthesis. researchgate.netnih.gov Using techniques like LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry), researchers can isolate the parent ion, induce fragmentation, and analyze the resulting daughter ions to confirm its identity even at very low concentrations. ekb.eg
Table 2: Expected HRMS Fragmentation Patterns
| Fragment | Description | Expected m/z Loss |
| [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid | 17 |
| [M-COOH]⁺ | Loss of the entire carboxyl group | 45 |
| [M-H₂O]⁺ | Loss of water (less common for aromatics) | 18 |
| [M-HCN]⁺ | Loss of hydrogen cyanide from the isoquinoline ring | 27 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by several distinct peaks. A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O–H stretch of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear around 1690–1760 cm⁻¹. orgchemboulder.comspectroscopyonline.com Additional peaks would include C–O stretching (around 1210-1320 cm⁻¹) and absorptions related to the aromatic C=C and C=N bonds of the isoquinoline ring system. spectroscopyonline.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the isoquinoline ring in this compound is expected to produce strong absorption bands in the UV region. scispace.com Typically, aromatic systems like quinolines show multiple absorption bands, often between 200 and 350 nm, corresponding to π→π* transitions. researchgate.netresearchgate.net The exact position and intensity of these peaks can be influenced by the solvent and the presence of substituents like the methoxy and carboxylic acid groups. scispace.comresearchgate.net
Table 3: Key Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O–H stretch (H-bonded) | 2500 - 3300 (very broad) |
| Carbonyl | C=O stretch | 1690 - 1760 (strong) |
| Carboxylic Acid | C–O stretch | 1210 - 1320 |
| Aromatic Ring | C=C / C=N stretches | 1450 - 1600 |
X-ray Crystallography of this compound and its Complexes
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov A single-crystal X-ray diffraction study of this compound would provide exact bond lengths, bond angles, and torsional angles. A key structural feature often observed in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two separate molecules. mdpi.comsemanticscholar.org
Furthermore, the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxyl group make this compound an excellent candidate to act as a ligand in the formation of metal complexes. X-ray crystallography of such complexes would reveal the coordination geometry around the metal center, showing how the ligand binds (e.g., as a bidentate chelate) and how these complex units pack in the crystal lattice. rsc.orgresearchgate.net This information is crucial for fields like materials science and catalysis.
Circular Dichroism (CD) Spectroscopy for Chiral Analogues
While this compound itself is achiral, Circular Dichroism (CD) spectroscopy becomes a powerful tool for studying its chiral analogues. If a stereocenter were introduced into the molecule, for instance, through substitution on a side chain, the resulting enantiomers would interact differently with circularly polarized light.
CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light. arxiv.org Enantiomers of a chiral analogue of this compound would produce mirror-image CD spectra. nih.gov The resulting positive or negative Cotton effects can be used to assign the absolute configuration (R or S) of the stereocenter and to determine the enantiomeric purity of a sample. mdpi.com This technique is particularly valuable in pharmaceutical research, where the biological activity of chiral molecules is often enantiomer-specific. nih.gov
The isoquinoline core, in general, is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. Similarly, diversity-oriented synthesis (DOS) is a recognized strategy for creating libraries of complex and diverse molecules for high-throughput screening.
However, specific studies detailing the role of this compound in the synthesis of complex natural products and drug molecules, its integration into other heterocyclic frameworks, its use in supramolecular assemblies, or its contribution to diversification-oriented synthesis libraries could not be retrieved. The available information is too general to provide the specific, in-depth content required for the requested article while adhering to the strict outline provided.
Therefore, a detailed article focusing solely on the chemical compound “this compound” with the specified structure and content cannot be generated at this time due to the lack of specific research findings in the public domain.
Molecular and Cellular Mechanism Investigations of 5 Methoxyisoquinoline 3 Carboxylic Acid Derivatives Preclinical Research Focus
In Vitro Enzyme Inhibition and Activation Mechanisms
Derivatives of quinoline (B57606) and isoquinoline (B145761) carboxylic acids have been the subject of numerous studies to assess their potential as enzyme inhibitors. While specific data on 5-methoxyisoquinoline-3-carboxylic acid is limited, research on structurally related compounds provides valuable insights into potential mechanisms of action.
For instance, various 3-quinoline carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation. researchgate.net A study synthesizing forty-three new derivatives of 3-quinoline carboxylic acid found twenty-two compounds that inhibited CK2 with IC50 values ranging from 0.65 to 18.2 μM. researchgate.net The most potent inhibitors in this series were among the tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. researchgate.net
Furthermore, investigations into other enzyme systems have shown the inhibitory potential of related carboxylic acid derivatives. For example, isosteres of carboxylic acids have been developed as mechanism-based inhibitors of Sirtuin 5 (SIRT5), a lysine (B10760008) deacylase enzyme implicated in cancer. epfl.ch These studies highlight the importance of the carboxylic acid moiety for high-affinity binding to the enzyme active site. epfl.ch While these findings are not specific to this compound, they suggest a plausible avenue for its mechanism of action, warranting direct enzymatic assays to determine its inhibitory profile and potency.
Table 1: In Vitro Enzyme Inhibition by Structurally Related Quinolone Carboxylic Acid Derivatives
| Compound Class | Target Enzyme | IC50 Range | Reference |
| 3-Quinoline Carboxylic Acid Derivatives | Protein Kinase CK2 | 0.65 - 18.2 µM | researchgate.net |
Note: This table presents data for structurally related compounds, not this compound itself, due to a lack of specific publicly available data.
Receptor Binding Affinity and Selectivity Profiling in Cell-Free Systems
The interaction of isoquinoline and quinoline derivatives with various receptors has been a significant area of preclinical research. These studies, conducted in cell-free systems, are crucial for determining the binding affinity and selectivity of compounds, which are key indicators of their potential therapeutic effects and side-effect profiles.
Research on quinolinecarboxylic acid amides and esters has demonstrated their affinity for serotonin (B10506) receptors, specifically the 5-HT3, 5-HT4, and D2 receptors, as evaluated by radioligand binding assays. nih.gov One particular derivative showed a high affinity for the 5-HT3 receptor with a Ki value of 9.9 nM and exhibited selectivity over the 5-HT4 and D2 receptors. nih.gov Similarly, certain 4-hydroxyquinoline-3-carboxylic acid derivatives have displayed high affinity for the 5-HT3 receptor, with Ki values as low as 1.5 nM and 6.1 nM for specific compounds. researchgate.net One derivative, in particular, exhibited a Ki of 0.48 nM for the 5-HT3 receptor. nih.gov
Table 2: Receptor Binding Affinities of Structurally Related Quinolone Carboxylic Acid Derivatives
| Compound Derivative | Receptor Target | Binding Affinity (Ki) | Reference |
| Quinolinecarboxylic acid amide | 5-HT3 | 9.9 nM | nih.gov |
| 4-Hydroxyquinoline-3-carboxylic acid derivative | 5-HT3 | 1.5 nM | researchgate.net |
| 4-Hydroxyquinoline-3-carboxylic acid derivative | 5-HT3 | 6.1 nM | researchgate.net |
| 4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivative | 5-HT3 | 0.48 nM | nih.gov |
Note: This table presents data for structurally related compounds to infer potential targets for this compound, for which specific data is not publicly available.
Modulation of Defined Cellular Pathways in Controlled In Vitro Models (e.g., MAPK/ERK)
The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) cascade, are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer, making them important targets for therapeutic intervention.
Preclinical research has shown that certain isoquinoline derivatives can modulate MAPK signaling. For instance, the isoquinoline alkaloid berberine (B55584) has been reported to interfere with the MAPK/ERK pathway to exert its antiviral effects. nih.gov Another study on Di(isoquinolin-1-yl) sulfane (DIQS) demonstrated its ability to inhibit melanin (B1238610) synthesis by modulating MAPK signaling pathways, specifically by inhibiting the phosphorylation of p38 and JNK. mdpi.com This compound was also found to attenuate hyperpigmentation by inhibiting the cAMP/PKA/CREB/MITF/tyrosinase axis. mdpi.com
These findings suggest that the isoquinoline scaffold can serve as a template for developing modulators of the MAPK/ERK and other related signaling pathways. Although direct evidence for the effect of this compound on the MAPK/ERK pathway is currently lacking, the existing data on related isoquinoline derivatives provides a strong rationale for investigating its potential to modulate this and other key cellular signaling cascades in controlled in vitro models. Such studies would be instrumental in defining its cellular mechanism of action and identifying potential therapeutic applications.
Investigation of Subcellular Localization and Trafficking Mechanisms (In Vitro)
Understanding the subcellular localization of a compound is critical to elucidating its mechanism of action, as its therapeutic effect is often dependent on reaching a specific organelle or cellular compartment. In vitro studies using techniques like fluorescence microscopy are commonly employed to determine the distribution of molecules within cells.
While specific studies on the subcellular localization of this compound are not widely available, research on other isoquinoline derivatives has demonstrated their potential to accumulate in specific organelles. The intrinsic fluorescence of the isoquinoline core makes it a valuable scaffold for developing fluorescent probes for cellular imaging. semanticscholar.org The subcellular distribution of these molecules can be influenced by their physicochemical properties, which are in turn determined by their chemical structure. nih.gov For example, larger, more complex molecules with multiple ionizable groups and higher lipophilicity tend to show different localization patterns compared to smaller molecules. nih.gov
The mechanisms governing subcellular trafficking can vary. Small molecules may enter cells and accumulate in organelles like lysosomes through passive diffusion and pH-dependent ion trapping. nih.gov In contrast, larger molecules might be taken up via endocytosis and become sequestered in endolysosomes because they cannot easily cross membranes. nih.gov Given these principles, it is plausible that this compound and its derivatives could be designed to target specific subcellular compartments by modifying their physicochemical properties. Further investigation using in vitro cell models and advanced imaging techniques is necessary to map the precise subcellular distribution of these compounds and to understand the mechanisms that govern their intracellular trafficking.
Analytical Method Development for Research and Characterization
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 5-methoxyisoquinoline-3-carboxylic acid. Reversed-phase (RP) HPLC is particularly well-suited for this molecule due to its aromatic isoquinoline (B145761) core and polar carboxylic acid group.
Method development begins with selecting an appropriate stationary phase, typically a C18 or C8 column, which provides hydrophobic interactions with the isoquinoline ring system. The mobile phase composition is critical for achieving optimal separation and peak shape. sigmaaldrich.com It usually consists of an aqueous component with a controlled pH and an organic modifier like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com
Given that this compound is an acidic compound, controlling the pH of the aqueous mobile phase is paramount. Maintaining a pH below the compound's pKa (typically in the range of 2.5-4.5) ensures that the carboxylic acid group remains protonated (neutral), which generally leads to better retention and sharper, more symmetrical peaks on a reversed-phase column. Buffers such as phosphate (B84403) or formate (B1220265) are commonly used to maintain a stable pH. sigmaaldrich.com
A scouting gradient, starting from a low to a high percentage of organic modifier, is often employed initially to determine the approximate elution conditions. sigmaaldrich.com Based on the results, either an optimized gradient or an isocratic method can be developed to separate the target analyte from impurities or other reaction components. sigmaaldrich.com Detection is typically achieved using a photodiode array (PDA) detector, which can monitor absorbance across a range of UV wavelengths, leveraging the chromophoric nature of the isoquinoline ring system. core.ac.uk
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, direct analysis of carboxylic acids like this compound is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet. unar.ac.id
To overcome these limitations, a derivatization step is typically required. This process chemically converts the polar carboxylic acid group into a less polar, more volatile derivative, such as an ester or a silyl (B83357) ester. Common derivatization reagents include diazomethane (B1218177) for methylation, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Once derivatized, GC-MS analysis can be effectively used for two primary purposes:
Purity Assessment: The high separation efficiency of the GC column can resolve the derivatized target compound from volatile organic impurities, starting materials, or side products from a synthesis. The mass spectrometer provides structural information for peak identification by comparing the resulting mass spectra to spectral libraries. core.ac.uk
Reaction Monitoring: By taking aliquots from a reaction mixture over time, derivatizing them, and analyzing them by GC-MS, researchers can monitor the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as time, temperature, and catalyst loading.
| Reagent Class | Example Reagent | Derivative Formed |
|---|---|---|
| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester |
| Alkylating Agents (Methylation) | Diazomethane | Methyl Ester |
| Esterification Reagents | Methanol/HCl | Methyl Ester |
Capillary Electrophoresis (CE) and Related Separation Techniques
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species. The technique separates analytes based on their charge-to-size ratio in a narrow, fused-silica capillary filled with a background electrolyte (BGE). ufmg.br
For this compound, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. In a BGE with a pH above the compound's pKa, the carboxylic acid group will be deprotonated, giving the molecule a net negative charge. nih.gov When a voltage is applied, the negatively charged analyte will migrate toward the anode. However, a strong electroosmotic flow (EOF) within the capillary, typically directed towards the cathode, will carry all species (positive, neutral, and negative) past the detector. ufmg.br The analyte's own electrophoretic mobility will oppose the EOF, causing it to elute later than neutral molecules.
Method development in CZE involves optimizing the BGE composition. Key parameters include:
pH: Affects the charge of the analyte and the magnitude of the EOF. nih.gov Alkaline buffers are often used for carboxylic acids to ensure full ionization. researchgate.net
Buffer Concentration: Higher concentrations can reduce EOF and improve resolution but also increase current and Joule heating.
Organic Modifiers: Adding solvents like methanol or acetonitrile to the BGE can alter the EOF and improve the solubility of analytes.
CE provides very high-resolution separations and requires minimal sample and solvent consumption, making it a valuable tool for purity analysis. analyticaltoxicology.com
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 cm total length, 50 µm i.d. |
| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer, pH 9.2 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm |
Quantitative Determination in Complex Research Matrices
Quantifying this compound in complex research matrices, such as reaction mixtures or in vitro assay buffers, requires a validated analytical method to ensure the data is accurate and reliable. This process involves more than just separating the analyte; it includes sample preparation and rigorous method validation.
Sample preparation is a critical first step to remove interfering components from the matrix that could affect the analytical measurement. analyticaltoxicology.com The choice of technique depends on the matrix. For example, protein precipitation with a solvent like acetonitrile might be used for samples from biological assays, while a simple dilution might suffice for a crude reaction mixture.
Once a suitable HPLC or CE method is developed, it must be validated for quantitative analysis. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
A fully validated method provides confidence in the measured concentration of this compound, which is essential for making informed decisions in a research and development context. semanticscholar.org
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
Future Research Directions and Unexplored Avenues for 5 Methoxyisoquinoline 3 Carboxylic Acid
Exploration of Novel Biological Target Classes
The isoquinoline (B145761) scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov While the specific biological targets of 5-methoxyisoquinoline-3-carboxylic acid are not extensively defined in publicly available literature, its structural similarity to other bioactive quinoline (B57606) and isoquinoline carboxylic acids suggests several promising avenues for investigation. nih.govnih.gov
Future research should focus on screening this compound and its derivatives against novel and underexplored biological target classes. High-throughput screening campaigns could unveil unexpected activities and provide starting points for new therapeutic programs. Based on the activities of related compounds, several target classes warrant prioritization.
One such class is protein kinases , which are crucial regulators of cellular processes and are frequently implicated in diseases like cancer. For instance, derivatives of the structurally related quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2. nih.gov A systematic investigation into the inhibitory potential of this compound against a broad panel of kinases could reveal novel anticancer or anti-inflammatory agents.
Another area of interest is the exploration of its potential as an antimicrobial agent . Isoquinoline derivatives have a long history of use against various pathogens. eburon-organics.com Investigating the activity of this compound against a diverse range of bacteria and fungi, including drug-resistant strains, could lead to the development of new anti-infective therapies.
Furthermore, its role in modulating neurotransmitter receptors and enzymes in the central nervous system presents an exciting frontier. The isoquinoline core is found in many neuroactive alkaloids. semanticscholar.org Exploring the binding and functional activity of this compound at targets such as dopamine, serotonin (B10506), and glutamate (B1630785) receptors could uncover novel treatments for neurological and psychiatric disorders.
The following table outlines potential novel biological target classes for this compound, based on the activities of structurally related compounds.
| Target Class | Potential Therapeutic Application | Rationale based on Structurally Related Compounds |
| Protein Kinases (e.g., CK2, EGFR, VEGFR) | Oncology, Inflammatory Diseases | Quinoline-3-carboxylic acid derivatives inhibit protein kinase CK2. nih.gov Quinoline derivatives have shown antitumor activity through VEGFR inhibition. researchgate.net |
| Microbial Enzymes (e.g., DNA gyrase, Dihydrofolate reductase) | Infectious Diseases | Isoquinoline derivatives exhibit broad-spectrum antibacterial and antifungal activities. eburon-organics.com |
| G-Protein Coupled Receptors (GPCRs) | Neurological and Psychiatric Disorders | The isoquinoline scaffold is a common motif in neuroactive natural products. semanticscholar.org |
| Ion Channels | Cardiovascular Diseases, Pain | Isoquinoline derivatives are known to act as vasodilators. chemicalbook.com |
Development of Advanced Prodrug Strategies (Synthetic Aspects)
The presence of a carboxylic acid group in this compound makes it an ideal candidate for prodrug development. Prodrugs are inactive or less active precursors that are converted in vivo to the active parent drug. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, and metabolic stability. nih.gov For carboxylic acid-containing drugs, esterification is a common and effective prodrug approach. nih.gov
Future synthetic efforts should focus on creating a diverse library of prodrugs of this compound to systematically evaluate their potential for enhanced drug delivery. The primary synthetic strategy would involve the esterification of the carboxylic acid moiety with various promoieties.
Ester-based prodrugs can be synthesized through several established chemical methods. A common approach is the reaction of the parent carboxylic acid with an appropriate alcohol in the presence of an acid catalyst or a coupling agent. To create a range of prodrugs with varying properties, a diverse selection of alcohols can be utilized. For example, simple alkyl esters (e.g., methyl, ethyl) can be synthesized to assess the impact of increased lipophilicity on membrane permeability.
More advanced prodrug strategies could involve the use of promoieties that are designed to be cleaved by specific enzymes at the target site, thereby increasing the therapeutic index and reducing off-target effects. For instance, amino acid esters can be synthesized, which may be targeted by peptidases that are overexpressed in certain tissues, such as tumors. mdpi.com The synthesis of these amino acid-based prodrugs would typically involve the coupling of the carboxylic acid with an amino acid ester using standard peptide coupling reagents.
Another sophisticated approach is the design of "double prodrugs" where the promoiety itself is further modified to be activated by a secondary mechanism. This can provide an additional layer of targeting and control over drug release.
The following table summarizes potential synthetic strategies for creating prodrugs of this compound.
| Prodrug Strategy | Synthetic Approach | Rationale for Improved Properties |
| Simple Alkyl Esters | Acid-catalyzed esterification with simple alcohols (e.g., methanol (B129727), ethanol). | Increase lipophilicity to enhance passive diffusion across cell membranes. |
| Amino Acid Esters | Coupling with amino acid esters using peptide coupling reagents (e.g., DCC, EDC). | Potential for targeted delivery via amino acid transporters and cleavage by specific peptidases. mdpi.com |
| Glycosidic Prodrugs | Formation of an ester linkage with a carbohydrate moiety. | Improve water solubility and potentially target specific glucose transporters. |
| Acyloxymethyl Esters | Reaction with an acyloxymethyl halide. | Designed for rapid enzymatic hydrolysis to release the parent drug. |
Integration into Materials Science and Nanotechnology Research
The rigid, planar structure of the isoquinoline ring system, combined with the potential for functionalization, makes this compound and its derivatives attractive building blocks for the development of novel materials with unique electronic, optical, and biological properties. amerigoscientific.com
In the realm of polymer chemistry , isoquinoline-containing polymers have been explored for their potential as conductive and optical materials. amerigoscientific.com Future research could involve the polymerization of vinyl-functionalized derivatives of this compound to create novel polymers. The methoxy (B1213986) and carboxylic acid groups could be further modified to tune the electronic properties and solubility of the resulting materials. These polymers could find applications in organic light-emitting diodes (OLEDs), sensors, and as components of advanced coatings.
Another promising area is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) . MOFs are crystalline materials with a high surface area and tunable porosity, making them suitable for applications in gas storage, catalysis, and drug delivery. amerigoscientific.com The carboxylic acid group can coordinate with metal ions, while the isoquinoline nitrogen can also participate in coordination, leading to the formation of stable and porous frameworks. The methoxy group provides an additional site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties.
In nanotechnology , derivatives of this compound could be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles. This surface modification could impart specific biological targeting capabilities or be used to load therapeutic agents for controlled release. The fluorescent properties of some isoquinoline derivatives could also be exploited for the development of bio-imaging probes. mdpi.com
The table below outlines potential applications of this compound in materials science and nanotechnology.
| Application Area | Research Direction | Potential Function of the Compound |
| Polymer Science | Synthesis of isoquinoline-based conductive and luminescent polymers. | Monomeric unit providing rigidity and specific electronic/optical properties. amerigoscientific.com |
| Metal-Organic Frameworks (MOFs) | Use as an organic linker for the construction of novel MOFs. | Ligand for metal coordination, forming porous structures for gas storage or catalysis. amerigoscientific.com |
| Nanoparticle Functionalization | Surface modification of nanoparticles for targeted drug delivery or bio-imaging. | Anchoring group via the carboxylic acid and providing biological targeting or imaging properties. |
| Sensor Development | Design of fluorescent chemosensors for the detection of metal ions or other analytes. | The isoquinoline core can act as a fluorophore whose emission is modulated by analyte binding. mdpi.com |
Leveraging Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. arxiv.orgfrontiersin.org These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound with desired properties.
De novo design algorithms can generate novel molecular structures based on a set of predefined criteria. nih.govcmu.edu By training these models on large databases of known bioactive molecules, it is possible to generate new isoquinoline derivatives that are predicted to have high affinity for a specific biological target. These generative models can explore a vast chemical space more efficiently than traditional medicinal chemistry approaches, leading to the identification of novel and potent drug candidates. tue.nl
Predictive modeling using machine learning can be used to forecast the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of virtual compounds before they are synthesized. repcomseet.orgnih.govbiorxiv.org By building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can prioritize the synthesis of compounds with the most promising profiles, thereby saving time and resources. acs.orgresearchgate.net
Furthermore, AI can assist in the optimization of synthetic routes . Retrosynthesis algorithms can propose efficient and feasible synthetic pathways for complex molecules, which can be particularly valuable for the synthesis of novel and intricate derivatives of this compound.
The following table details how AI and ML can be applied to the research and development of this compound.
| AI/ML Application | Description | Potential Impact on Research |
| De Novo Molecular Design | Generative models (e.g., RNNs, GANs) create novel isoquinoline structures with desired properties. frontiersin.org | Rapidly identify novel drug candidates with potentially improved efficacy and safety profiles. |
| Bioactivity Prediction | Machine learning models predict the biological activity of virtual compounds against specific targets. repcomseet.orgnih.gov | Prioritize the synthesis of the most promising compounds, increasing the efficiency of the drug discovery process. |
| ADMET Prediction | AI algorithms predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early identification and elimination of compounds with unfavorable pharmacokinetic or toxicological properties. |
| Synthetic Route Optimization | Retrosynthesis algorithms propose efficient and viable synthetic pathways. | Facilitate the synthesis of complex and novel derivatives. |
Q & A
Q. Table 1: Bioactivity of Isoquinoline Derivatives
| Compound | Substituents | Notable Activity |
|---|---|---|
| 5-Methoxyisoquinoline | Methoxy at C5 | Neuroprotective potential |
| 1-Chloro-5-methoxy derivative | Chloro at C1, methoxy at C5 | Enhanced antimicrobial |
| 6-Chloroisoquinoline | Chloro at C6 | Anticancer (in vitro) |
What methodologies are effective for studying structure-activity relationships (SAR) in this compound?
- Computational Modeling : Use DFT calculations to map electron density at the carboxylic acid group, predicting reactivity with biological targets .
- Functional Group Modifications : Synthesize analogs (e.g., ester, amide) to assess the necessity of the free carboxylic acid for activity .
- Binding Assays : Perform SPR or ITC to quantify interactions with enzymes (e.g., kinases) implicated in disease pathways .
How can researchers mitigate risks from hazardous decomposition products during scale-up?
- Real-Time Monitoring : Use FTIR or gas sensors to detect CO/CO₂ release during reactions .
- Engineering Controls : Implement closed-system reactors and scrubbers to neutralize toxic gases .
- Waste Management : Neutralize acidic byproducts with bicarbonate solutions before disposal .
Methodological Notes
- Data Reliability : Prioritize peer-reviewed studies over vendor-provided SDS for toxicity and stability data. For example, TCI America’s SDS notes stability under proper storage but lacks acute toxicity data .
- Cross-Referencing : Compare synthetic protocols from independent studies (e.g., vs. 14) to identify consensus conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
